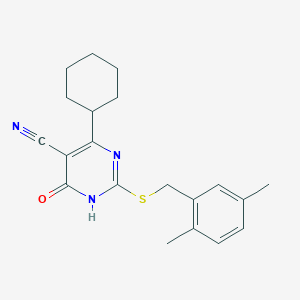ESI-08

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Description
ESI-08 is a compound recognized for its role as an antagonist of the exchange protein directly activated by cyclic adenosine monophosphate. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of signaling pathways influenced by cyclic adenosine monophosphate. The molecular structure of ESI-08 contributes to its unique properties, making it a subject of interest in medicinal chemistry.
The biological activity of ESI-08 has been extensively studied, revealing its efficacy as an EPAC antagonist. This antagonism leads to the modulation of various physiological processes, including insulin secretion and cardiac function. In vitro studies have demonstrated that ESI-08 can effectively inhibit cellular responses mediated by cyclic adenosine monophosphate, suggesting its potential as a therapeutic agent in conditions such as diabetes and heart disease
The synthesis of ESI-08 typically involves several steps that include the formation of key intermediates through palladium-catalyzed coupling reactions. A general procedure may involve mixing palladium acetate with phosphines and specific aryl halides under an inert atmosphere. The reaction is often conducted in dry solvents such as toluene at elevated temperatures to facilitate the formation of the desired product . Purification methods such as chromatography are employed to isolate ESI-08 from reaction mixtures.
ESI-08 has several applications in pharmacology and biochemistry. Its primary application lies in research focused on cyclic adenosine monophosphate signaling pathways. By acting as an EPAC antagonist, ESI-08 is utilized in studies investigating metabolic disorders and cardiovascular diseases. Furthermore, it serves as a valuable tool for elucidating the roles of cyclic adenosine monophosphate in various biological systems, aiding in drug discovery and development processes
Interaction studies involving ESI-08 have revealed critical insights into its binding affinity and specificity for biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions quantitatively. These studies indicate that ESI-08 exhibits a high degree of selectivity towards certain receptors, which is crucial for minimizing off-target effects during therapeutic applications .
Several compounds exhibit structural or functional similarities to ESI-08. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Similar aromatic rings | EPAC modulation | Different substituents affecting potency |
| Compound B | Contains a different functional group | Insulin secretion enhancement | More potent than ESI-08 |
| Compound C | Aliphatic chain variations | Cardiovascular effects | Broader spectrum of action |








